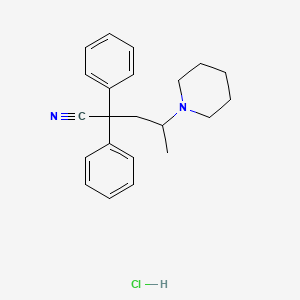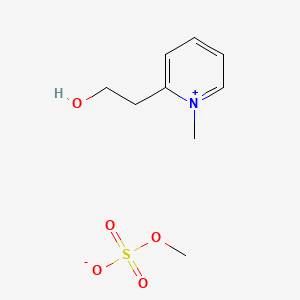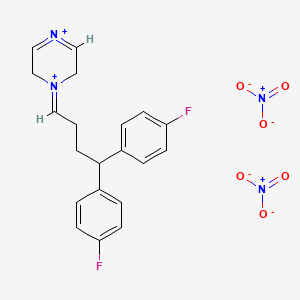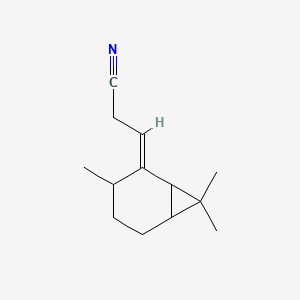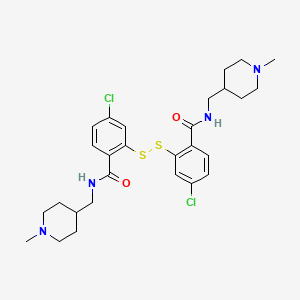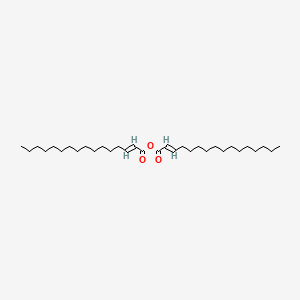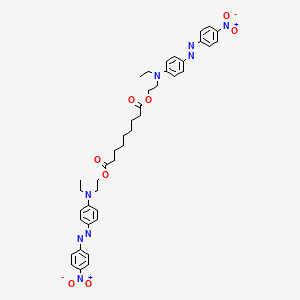
1,3,3-Trimethyl-2-(((2-nitrophenyl)hydrazono)methyl)-3H-indolium acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,3-Trimethyl-2-(((2-nitrophenyl)hydrazono)methyl)-3H-indolium acetate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of an indolium core, substituted with a nitrophenyl hydrazono group, making it a subject of interest in organic chemistry and material science.
Métodos De Preparación
The synthesis of 1,3,3-Trimethyl-2-(((2-nitrophenyl)hydrazono)methyl)-3H-indolium acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 1,3,3-trimethyl-2-methyleneindoline with 2-nitrophenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the hydrazono linkage. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity .
Análisis De Reacciones Químicas
1,3,3-Trimethyl-2-(((2-nitrophenyl)hydrazono)methyl)-3H-indolium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other substituents. Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
1,3,3-Trimethyl-2-(((2-nitrophenyl)hydrazono)methyl)-3H-indolium acetate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 1,3,3-Trimethyl-2-(((2-nitrophenyl)hydrazono)methyl)-3H-indolium acetate involves its interaction with specific molecular targets. The nitrophenyl hydrazono group can participate in redox reactions, influencing cellular pathways and molecular processes. The compound’s effects are mediated through its ability to modulate enzyme activities and interact with nucleic acids, proteins, and other biomolecules .
Comparación Con Compuestos Similares
1,3,3-Trimethyl-2-(((2-nitrophenyl)hydrazono)methyl)-3H-indolium acetate can be compared with similar compounds such as:
1,3,3-Trimethyl-2-methyleneindoline:
Propiedades
Número CAS |
93805-60-8 |
|---|---|
Fórmula molecular |
C20H22N4O4 |
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
2-nitro-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;acetate |
InChI |
InChI=1S/C18H18N4O2.C2H4O2/c1-18(2)13-8-4-6-10-15(13)21(3)17(18)12-19-20-14-9-5-7-11-16(14)22(23)24;1-2(3)4/h4-12H,1-3H3;1H3,(H,3,4) |
Clave InChI |
WQVNZRMURSRMKU-UHFFFAOYSA-N |
SMILES isomérico |
CC(=O)[O-].CC1(C2=CC=CC=C2[N+](=C1/C=N/NC3=CC=CC=C3[N+](=O)[O-])C)C |
SMILES canónico |
CC(=O)[O-].CC1(C2=CC=CC=C2[N+](=C1C=NNC3=CC=CC=C3[N+](=O)[O-])C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



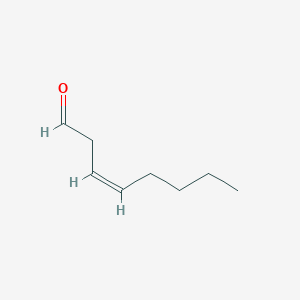


![3-[[4-[(2-Propynyloxy)methoxy]but-2-ynyl]oxy]propiononitrile](/img/structure/B12688283.png)

